2-(Cyclopropylamino)acetamide

Description

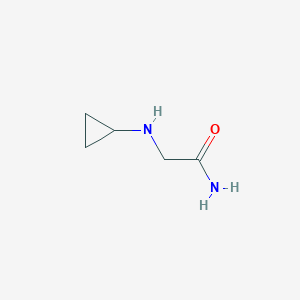

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclopropylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-5(8)3-7-4-1-2-4/h4,7H,1-3H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCVOBSZOJJBJJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016674-92-2 | |

| Record name | 2-(cyclopropylamino)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Cyclopropylamino)acetamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Cyclopropylamino)acetamide, a molecule of interest in medicinal chemistry and drug discovery. The guide details its chemical identity, including its SMILES string, and outlines a robust synthetic pathway. Furthermore, it delves into the compound's physicochemical properties and explores its potential therapeutic applications, drawing parallels with structurally related compounds and highlighting the significance of the cyclopropyl motif in modern drug design. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel small molecules.

Chemical Identity and Structure

This compound is a secondary amine and an acetamide derivative featuring a cyclopropyl group. The presence of the strained three-membered ring and the amide functionality imparts unique conformational and electronic properties to the molecule, making it an attractive scaffold for further chemical exploration.

SMILES String: C1CC1NCC(=O)N[1]

The Simplified Molecular-Input Line-Entry System (SMILES) string provides a linear representation of the two-dimensional chemical structure.

Molecular Formula: C₅H₁₀N₂O[1]

Molecular Weight: 114.15 g/mol

IUPAC Name: this compound

The structural features of this compound, particularly the cyclopropyl ring, are of significant interest in drug development. The cyclopropyl group can act as a bioisostere for other functionalities, enhance metabolic stability, and improve binding affinity to biological targets.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a nucleophilic substitution reaction. A plausible and commonly employed method involves the reaction of a halo-acetamide with cyclopropylamine. This approach is straightforward and utilizes readily available starting materials.

Proposed Synthetic Pathway: Nucleophilic Substitution

The primary synthetic route involves the reaction of 2-chloroacetamide with cyclopropylamine. In this reaction, the lone pair of electrons on the nitrogen atom of cyclopropylamine acts as a nucleophile, attacking the electrophilic carbon atom attached to the chlorine atom in 2-chloroacetamide. This results in the displacement of the chloride ion and the formation of the desired N-substituted acetamide.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on established methods for the synthesis of N-substituted acetamides. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

-

2-Chloroacetamide

-

Cyclopropylamine

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

-

Base (e.g., Triethylamine, Potassium carbonate)

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate, Hexane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloroacetamide (1 equivalent) in an anhydrous solvent.

-

Addition of Reagents: To the stirred solution, add cyclopropylamine (1.1-1.5 equivalents) and a suitable base (1.5-2 equivalents). The base is crucial to neutralize the hydrochloric acid formed during the reaction.

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature or heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a solid precipitate (the salt of the base) has formed, it is removed by filtration. The filtrate is then washed sequentially with deionized water and brine solution to remove any remaining water-soluble impurities.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the solid product can also be determined and compared to literature values if available.

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and understanding its behavior in biological systems.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₅H₁₀N₂O |

| Molecular Weight | 114.15 g/mol |

| XLogP3 | -0.6 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 114.07931388 g/mol |

| Monoisotopic Mass | 114.07931388 g/mol |

| Topological Polar Surface Area | 46.2 Ų |

| Heavy Atom Count | 8 |

| Formal Charge | 0 |

| Complexity | 91.8 |

Data sourced from PubChem.

Spectroscopic Characterization (Anticipated Data)

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (a multiplet in the upfield region, typically 0.2-1.0 ppm), the methylene protons adjacent to the nitrogen (a singlet or triplet), the NH proton of the amine (a broad singlet), and the NH₂ protons of the amide (a broad singlet).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display signals for the two distinct carbons of the cyclopropyl ring, the methylene carbon, and the carbonyl carbon of the amide group.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amide and secondary amine (around 3300-3500 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and C-N stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

The incorporation of a cyclopropyl group into small molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. This moiety can improve metabolic stability by blocking sites susceptible to enzymatic degradation and can also increase the potency of a compound by providing a rigid scaffold that can favorably interact with the binding pocket of a biological target.

Acetamide derivatives themselves have a broad range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The combination of the acetamide core with a cyclopropyl substituent in this compound suggests several potential avenues for therapeutic applications.

Rationale for Biological Screening

Based on the structural features of this compound, it would be a valuable candidate for screening in various biological assays, including:

-

Antimicrobial Assays: Given the known antimicrobial activity of some acetamide derivatives, this compound could be tested against a panel of bacterial and fungal strains.

-

Central Nervous System (CNS) Assays: The small size and potential for blood-brain barrier penetration make it a candidate for assays related to neurological disorders.

-

Enzyme Inhibition Assays: The amide and secondary amine functionalities can participate in hydrogen bonding interactions with enzyme active sites, suggesting its potential as an enzyme inhibitor.

Caption: Rationale for the potential applications of this compound.

Conclusion

This compound is a small molecule with significant potential for further investigation in the field of medicinal chemistry. Its straightforward synthesis and the desirable properties imparted by the cyclopropyl and acetamide moieties make it an attractive starting point for the development of novel therapeutic agents. This technical guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this promising compound and its derivatives. Future work should focus on obtaining experimental validation of the proposed synthetic protocol and detailed spectroscopic characterization, as well as a comprehensive biological screening to uncover its full therapeutic potential.

References

-

PubChem. Compound Summary for CID 135565833, this compound. National Center for Biotechnology Information. [Link]

-

PubChemLite. This compound (C5H10N2O). [Link]

-

PubChem. Compound Summary for CID 135565833, this compound. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 2-(Cyclopropylamino)acetamide

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the physicochemical characterization of the novel compound 2-(Cyclopropylamino)acetamide. In the dynamic landscape of pharmaceutical development, a thorough understanding of a molecule's physical properties is paramount, as these attributes fundamentally influence its behavior, from synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic profile. While extensive experimental data for this compound is not yet publicly available, this document serves as a proactive guide for researchers. It outlines the predicted properties based on its chemical structure, provides context through comparison with analogous compounds, and details the rigorous experimental protocols required for its full characterization. This paper is designed to be a self-validating system, explaining not just the 'how' but the critical 'why' behind each methodological choice, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Importance of Early-Stage Physicochemical Profiling

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges. A significant portion of late-stage failures can be attributed to suboptimal physicochemical properties. Early, accurate, and comprehensive characterization of a molecule like this compound is therefore not merely a data-gathering exercise; it is a critical risk mitigation strategy. Properties such as solubility, pKa, and crystal structure directly impact oral bioavailability, formulation stability, and manufacturing scalability.

This compound, with its combination of a rigid cyclopropyl ring, a flexible amino-acetamide chain, and multiple hydrogen bond donors and acceptors, presents an interesting profile. The cyclopropyl group is a common motif in medicinal chemistry, often introduced to modulate potency, selectivity, and metabolic stability.[1] The amino-acetamide moiety suggests potential for good water solubility. This guide will systematically explore the key physical properties of this molecule.

Core Molecular Attributes of this compound

A foundational understanding begins with the basic molecular properties. While awaiting experimental verification, computational predictions and structural analysis provide initial, valuable insights.

| Property | Predicted/Calculated Value | Source |

| Molecular Formula | C₅H₁₀N₂O | [2] |

| Molecular Weight | 114.15 g/mol | Calculated |

| Monoisotopic Mass | 114.079315 Da | [2] |

| Predicted XlogP | -0.7 | [2] |

The negative XlogP value suggests that this compound is likely to be a hydrophilic compound with a preference for aqueous environments over lipid bilayers.[2] This is a promising initial indicator for potential aqueous solubility, a desirable trait for many drug delivery routes.

Experimental Workflow for Comprehensive Physicochemical Characterization

The following workflow outlines the logical progression for characterizing an NCE like this compound. The process is designed to be iterative, where findings from one experiment can inform the conditions and interpretation of subsequent tests.

Caption: Experimental workflow for physicochemical characterization.

Detailed Methodologies and Expected Properties

This section delves into the specific experimental protocols and provides context by comparing with related known molecules.

Synthesis and Structural Verification

Synthesis: The synthesis of this compound would likely involve a nucleophilic substitution reaction. A common route would be the reaction of 2-chloroacetamide with cyclopropylamine.[3] The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Structural Verification:

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 115.0866.[2] Other potential adducts include [M+Na]⁺ at m/z 137.0685.[2] High-resolution mass spectrometry (HRMS) is crucial to confirm the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will be key in confirming the structure. Expected signals would include a multiplet for the cyclopropyl methine proton, multiplets for the cyclopropyl methylene protons, a singlet for the acetamide methylene protons, and broad signals for the exchangeable amine and amide protons.

-

¹³C NMR: The spectrum should show distinct signals for the carbonyl carbon, the acetamide methylene carbon, and the carbons of the cyclopropyl ring.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretches of the primary amide and secondary amine (around 3300-3500 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and C-H stretches of the cyclopropyl and methylene groups.[4]

Melting Point and Thermal Analysis

The melting point is a critical indicator of purity and lattice energy. For a crystalline solid, a sharp melting range is expected.

Comparative Analysis:

-

N-cyclopropylacetamide: While no experimental value is readily available, its structural similarity to acetamide, with the addition of the cyclopropyl group, would likely result in a different melting point, influenced by changes in crystal packing and intermolecular forces.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 2-5 mg of the purified compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Analysis: The melting point is determined from the onset or peak of the endothermic event corresponding to fusion. The enthalpy of fusion (ΔHfus) can also be calculated, providing insight into the crystal lattice energy.

Solubility Profile

Solubility is a cornerstone of drug development, directly impacting bioavailability and formulation options. Given its predicted hydrophilic nature (XlogP -0.7), this compound is expected to exhibit good aqueous solubility.[2]

Comparative Analysis:

-

Acetamide: Highly soluble in water (2000 g/L).[5]

-

N-cyclopropylacetamide: Described as soluble in polar solvents like water and alcohols.[7]

Experimental Protocol: Thermodynamic Solubility Shake-Flask Method (pH 7.4)

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: Centrifuge the samples to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute as necessary, and determine the concentration of the dissolved compound using a validated HPLC-UV method.

This protocol should be repeated at different pH values (e.g., pH 2.0, pH 6.8) to understand the impact of ionization on solubility.

pKa Determination

The pKa values dictate the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding. This compound has two potential ionizable centers: the secondary amine and the amide. The secondary amine is basic, while the amide proton is generally considered non-ionizable under physiological conditions, though it can be deprotonated under strongly basic conditions.

Comparative Analysis:

-

Acetamide: The pKa of the amide proton is very high (around 15.1), indicating it is a very weak acid.[5]

-

Cyclopropylamine: The pKa of the conjugate acid is around 9.0, indicating the basicity of the amine.

The pKa of the secondary amine in this compound is expected to be in the range of 8-10.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water/methanol co-solvent system).

-

Titration: Titrate the solution with a standardized solution of HCl (to determine the basic pKa) or NaOH (for acidic pKa) using an automated titrator equipped with a calibrated pH electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Safety and Handling

While specific toxicity data for this compound is not available, it is prudent to handle it as a potentially hazardous substance. General safety precautions for related acetamides should be followed.

-

Handling: Use in a well-ventilated area or a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] Avoid breathing dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry place.[8]

-

Toxicity: Acetamide itself is suspected of causing cancer (GHS category 2).[8][10] Therefore, extreme caution should be exercised with this compound to minimize exposure until its toxicological profile is established.

Conclusion

The physicochemical properties of this compound are pivotal to its potential development as a therapeutic agent. This guide has established a comprehensive framework for its characterization, grounded in scientific principles and established methodologies. By systematically determining its core physical properties—from molecular structure and purity to solubility and pKa—researchers can build a robust data package. This foundational knowledge is indispensable for making informed decisions in subsequent stages of drug development, including formulation design, preclinical studies, and ultimately, advancing a promising molecule towards clinical application. The emphasis on the rationale behind each experimental choice is intended to empower scientists to not only generate high-quality data but also to fully understand its implications for their research and development goals.

References

-

Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2-methylpropyl)- (CAS 1540-94-9). Retrieved from [Link].

-

Loba Chemie. (2016). ACETAMIDE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link].

-

Cheméo. (n.d.). Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4). Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). N-cyclopropylacetamide. PubChem Compound Database. Retrieved from [Link].

-

Wikipedia. (n.d.). Acetamide. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). 2-[1-(Methylaminomethyl)cyclopropyl]acetamide. PubChem Compound Database. Retrieved from [Link].

-

National Institute of Standards and Technology. (n.d.). Acetamide. NIST Chemistry WebBook. Retrieved from [Link].

-

PubChemLite. (n.d.). This compound (C5H10N2O). Retrieved from [Link].

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetamide. Retrieved from [Link].

-

PubMed. (2019). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Retrieved from [Link].

-

McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved from [Link].

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link].

-

Advent Chembio. (n.d.). Buy Acetamide - High Purity Lab Chemical Online. Retrieved from [Link].

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: acetamide. Retrieved from [Link].

- Google Patents. (n.d.). US6297410B1 - Process for the preparation of cyclopropylacetylene.

-

National Center for Biotechnology Information. (n.d.). Acetamide, N-[2-[(2-aminoethyl)methylamino]-5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]phenyl]-. PubChem Compound Database. Retrieved from [Link].

-

IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link].

-

International Journal of Pharmaceutical Sciences Review and Research. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. Retrieved from [Link].

-

Journal of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link].

-

Sciencemadness Wiki. (2020). Acetamide. Retrieved from [Link].

-

ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link].

-

YouTube. (2022). How to find structure of a compound using NMR values & IR values||Spectroscopy||Chemakhilam. Retrieved from [Link].

Sources

- 1. Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C5H10N2O) [pubchemlite.lcsb.uni.lu]

- 3. irejournals.com [irejournals.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. Acetamide - Wikipedia [en.wikipedia.org]

- 6. Acetamide - Sciencemadness Wiki [sciencemadness.org]

- 7. CAS 29512-07-0: Acetamide, N-cyclopropyl- | CymitQuimica [cymitquimica.com]

- 8. lobachemie.com [lobachemie.com]

- 9. fishersci.com [fishersci.com]

- 10. chemos.de [chemos.de]

Methodological & Application

Synthesis of 2-(Cyclopropylamino)acetamide from chloroacetamide

Application Note: A-S024

Title: Synthesis of 2-(Cyclopropylamino)acetamide from Chloroacetamide: A Detailed Protocol for N-Alkylation

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the synthesis of this compound via the nucleophilic substitution of chloroacetamide with cyclopropylamine. It includes a detailed discussion of the reaction mechanism, a step-by-step experimental protocol, safety precautions, and a troubleshooting guide. This N-alkylation procedure offers a direct and efficient route to a key structural motif found in various biologically active compounds.

Introduction and Significance

Cyclopropylamines are privileged structural motifs prevalent in a wide array of pharmaceuticals and agrochemicals.[1] The unique conformational and electronic properties of the cyclopropyl group often impart favorable characteristics to bioactive molecules, including enhanced metabolic stability, improved potency, and desirable pharmacokinetic profiles. This compound is a valuable building block in medicinal chemistry, serving as a precursor for more complex molecular architectures.

The synthesis described herein is a classical nucleophilic substitution (SN2) reaction, providing a straightforward and scalable method for the preparation of this compound from commercially available starting materials: chloroacetamide and cyclopropylamine.[2] This application note serves as a practical guide for researchers, offering insights into reaction optimization, purification, and characterization.

Reaction Mechanism and Scientific Rationale

The core of this synthesis is the N-alkylation of a primary amine (cyclopropylamine) with an alkyl halide (chloroacetamide).

-

Nucleophilic Attack: Cyclopropylamine, with its lone pair of electrons on the nitrogen atom, acts as a nucleophile. It attacks the electrophilic carbon atom bonded to the chlorine in chloroacetamide.

-

Transition State and Inversion: The reaction proceeds through a backside attack, leading to the formation of a trigonal bipyramidal transition state.

-

Leaving Group Departure: The chloride ion is displaced as a leaving group, resulting in the formation of a protonated form of the product.

-

Deprotonation: A base is required to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. If a base is not present, the HCl will protonate the starting cyclopropylamine, rendering it non-nucleophilic and halting the reaction. In this protocol, an excess of cyclopropylamine serves as both the nucleophile and the base. Alternatively, an inorganic base like potassium carbonate could be used.[3]

The overall reaction is as follows:

Cl-CH₂CONH₂ + 2 C₃H₅NH₂ → C₃H₅NH-CH₂CONH₂ + C₃H₅NH₃⁺Cl⁻

(Chloroacetamide + Cyclopropylamine → this compound + Cyclopropylammonium chloride)

While chloroacetamide is a common alkylating agent, it is less reactive than iodoacetamide but offers greater specificity, reducing off-target alkylation.[4][5]

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound on a laboratory scale.

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles | Equivalents |

| Chloroacetamide | 79-07-2 | 93.51 | 5.00 g | 0.053 | 1.0 |

| Cyclopropylamine | 765-30-0 | 57.09 | 6.70 mL (5.55 g) | 0.097 | 1.8 |

| Acetonitrile (ACN) | 75-05-8 | 41.05 | 50 mL | - | - |

| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - | - |

| Hexanes | 110-54-3 | 86.18 | As needed | - | - |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | As needed | - | - |

Equipment

-

100 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Glass funnel and filter paper

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Reaction Procedure

-

Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a well-ventilated fume hood.

-

Reagent Addition: To the flask, add chloroacetamide (5.00 g, 0.053 mol) and acetonitrile (50 mL). Stir the mixture until the solid is fully dissolved.

-

Amine Addition: Carefully add cyclopropylamine (6.70 mL, 0.097 mol) to the stirred solution at room temperature. The addition is exothermic; add slowly if necessary to control the temperature.

-

Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours.

-

Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 10:1 dichloromethane/methanol eluent system). The disappearance of the chloroacetamide spot indicates reaction completion.

-

Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A white precipitate (cyclopropylammonium chloride) will form.

Work-up and Purification

-

Filtration: Filter the cooled reaction mixture through a Buchner funnel to remove the cyclopropylammonium chloride precipitate. Wash the precipitate with a small amount of cold acetonitrile.

-

Solvent Removal: Combine the filtrate and the washings. Remove the acetonitrile under reduced pressure using a rotary evaporator to obtain a crude solid or viscous oil.

-

Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate. If the product does not readily dissolve, add a small amount of methanol. Slowly add hexanes until the solution becomes cloudy. Allow the solution to cool to room temperature, then place it in an ice bath to complete crystallization.

-

Isolation and Drying: Collect the purified crystals by filtration, wash with a small volume of cold hexanes, and dry under vacuum to yield this compound as a white to off-white solid.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

Sources

Introduction: The Strategic Value of the Cyclopropyl Moiety in Medicinal Chemistry

An Application Guide to 2-(Cyclopropylamino)acetamide in Parallel Synthesis for Accelerated Drug Discovery

In the landscape of modern drug discovery, the cyclopropyl group stands out as a "privileged" structural motif. Its inclusion in a molecule imparts a unique combination of properties highly sought after by medicinal chemists. The three-membered ring introduces conformational rigidity, which can lock a molecule into a bioactive conformation, thereby enhancing binding affinity to its target.[1] Furthermore, the cyclopropyl group is known for its ability to improve metabolic stability by blocking sites of oxidative metabolism, a critical factor in optimizing a drug candidate's pharmacokinetic profile.[1] This moiety is a key pharmacophore in numerous therapeutic agents, including mechanism-based inhibitors for enzymes like Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO), which are significant targets in oncology and neurology.[1][2]

This compound is a bifunctional building block designed to strategically introduce this valuable cyclopropylamine scaffold into compound libraries. Possessing both a reactive secondary amine and a primary amide, it serves as a versatile anchor point for diversification. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound in parallel synthesis campaigns to rapidly generate novel chemical entities.

Physicochemical and Handling Properties

A thorough understanding of a building block's properties is foundational to its successful application. The data below has been compiled for this compound and its parent compounds to guide experimental design.

| Property | Value | Source/Comment |

| Molecular Formula | C₅H₁₀N₂O | - |

| Molecular Weight | 114.15 g/mol | - |

| Appearance | Typically a colorless to pale yellow solid or oil. | Based on similar acetamides.[3] |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, MeOH, CH₂Cl₂). | Inferred from amide and amine functionality.[3] |

| Reactivity | The secondary amine is nucleophilic; the amide is generally stable but can be hydrolyzed under harsh conditions. | - |

| Storage | Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen). Hygroscopic. | Amine compounds are susceptible to oxidation and moisture. |

Core Applications in Parallel Synthesis

The true power of this compound is realized in its application to high-throughput and parallel synthesis formats.[4][5] Its structure is ideally suited for two of the most robust and widely used reaction classes in library generation: Amide Bond Formation and the Ugi Four-Component Reaction.

Amide Bond Formation: The Workhorse of Medicinal Chemistry

The secondary amine of this compound provides a reliable nucleophile for coupling with a diverse array of carboxylic acids. This reaction is one of the most prevalent transformations in the pharmaceutical industry, allowing for the systematic exploration of the "R-group" space around a core scaffold.[6]

The selection of a coupling reagent is critical for ensuring high yields, minimizing side reactions, and simplifying purification. While classic carbodiimides like DCC are effective, their urea byproducts can be difficult to remove, especially in a parallel format.[6][7] Modern uronium/aminium reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred.

Why HATU?

-

High Reactivity: Efficiently activates a wide range of carboxylic acids, including sterically hindered and electron-deficient ones.

-

Reduced Racemization: Crucial when coupling chiral carboxylic acids.[7]

-

Soluble Byproducts: The byproducts are typically soluble in common organic solvents and can be easily removed by a simple aqueous workup, a major advantage for parallel processing.[6]

The choice of a non-nucleophilic base, such as DIEA (N,N-Diisopropylethylamine), is also deliberate. It acts as a proton scavenger to neutralize the acid formed during the reaction without competing with the primary amine nucleophile.

This protocol is designed for a 96-well plate format.

-

Reagent Preparation:

-

Carboxylic Acid Plate (Plate A): Prepare 0.1 M stock solutions of a diverse set of carboxylic acids in anhydrous DMF. Dispense 100 µL (10 µmol, 1.0 equiv) of each unique acid into the wells of a 96-well plate.

-

Building Block Solution: Prepare a 0.12 M solution of this compound (12 µmol, 1.2 equiv) in anhydrous DMF.

-

Activation Solution: Prepare a stock solution containing HATU (0.11 M, 1.1 equiv) and DIEA (0.2 M, 2.0 equiv) in anhydrous DMF. Note: Prepare this solution fresh before use.

-

-

Reaction Execution (Preferably on a robotic liquid handler):

-

To the Carboxylic Acid Plate (Plate A), add 100 µL of the Activation Solution to each well.

-

Allow the acids to pre-activate for 15-20 minutes at room temperature.

-

Add 100 µL of the this compound solution to each well of Plate A.

-

Seal the plate and allow it to shake at room temperature for 16-24 hours.

-

-

Workup and Isolation:

-

Quench the reactions by adding 200 µL of saturated aqueous NaHCO₃ solution to each well.

-

Extract the products by adding 500 µL of ethyl acetate to each well, mixing vigorously, and allowing the layers to separate.

-

Carefully transfer the organic (top) layer to a new 96-well plate. Repeat the extraction once more.

-

Combine the organic extracts and concentrate to dryness using a centrifugal evaporator.

-

-

Analysis:

-

Reconstitute the dried residues in a suitable solvent (e.g., DMSO or MeOH).

-

Analyze purity and confirm product identity for each well using LC-MS.

-

Ugi Four-Component Reaction (U-4CR): Maximizing Molecular Diversity

The Ugi reaction is a cornerstone of combinatorial chemistry, enabling the synthesis of complex α-aminoacyl amides from four simple inputs in a single step.[8] this compound is an excellent amine component for the U-4CR, allowing for the rapid generation of highly decorated peptide mimetics.

The U-4CR proceeds through a remarkable sequence of reactions.[8]

-

Iminium Formation: The amine (this compound) and a carbonyl compound (an aldehyde or ketone) condense to form an iminium ion.

-

Nucleophilic Attack: The isocyanide, a unique carbon-based nucleophile, attacks the iminium ion.

-

Intermediate Capture: The resulting nitrilium ion intermediate is trapped by the carboxylate anion from the carboxylic acid component.

-

Mumm Rearrangement: A final, irreversible intramolecular acyl transfer (the Mumm rearrangement) yields the stable α-acylamino amide product.

This one-pot reaction is exceptionally powerful for parallel synthesis because it combines four points of diversity (amine, carbonyl, isocyanide, carboxylic acid) to create a vast chemical space from a limited set of starting materials.[9][10]

// Reactants Amine [label="this compound\n(Amine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aldehyde [label="R¹-CHO\n(Aldehyde)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acid [label="R²-COOH\n(Carboxylic Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; Isocyanide [label="R³-NC\n(Isocyanide)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Intermediates Imine [label="Formation of\nIminium Ion"]; Nitrilium [label="Nitrilium Ion\nIntermediate"]; Mumm [label="Mumm\nRearrangement"];

// Product Product [label="α-Acylamino Amide Product", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Flow {rank=same; Amine; Aldehyde} Amine -> Imine; Aldehyde -> Imine; {rank=same; Acid; Isocyanide} Isocyanide -> Nitrilium; Imine -> Nitrilium [label="+ Isocyanide"]; Acid -> Mumm [label="+ Carboxylate"]; Nitrilium -> Mumm; Mumm -> Product; } dotedit Caption: Simplified mechanism of the Ugi Four-Component Reaction.

This protocol is optimized for discovery libraries where speed and diversity are prioritized. Methanol is a common solvent as it facilitates imine formation.

-

Reagent Preparation:

-

Prepare 0.2 M stock solutions of the four components in methanol (MeOH):

-

Amine: this compound (1.0 equiv).

-

Aldehyde: A diverse set of aldehydes (1.0 equiv).

-

Carboxylic Acid: A diverse set of carboxylic acids (1.0 equiv).

-

Isocyanide: A diverse set of isocyanides (1.0 equiv). Caution: Isocyanides have a strong, unpleasant odor and should be handled in a well-ventilated fume hood.

-

-

-

Reaction Execution (in a 96-well plate):

-

To each well, add 50 µL (10 µmol) of the this compound solution.

-

Add 50 µL (10 µmol) of the desired aldehyde solution.

-

Add 50 µL (10 µmol) of the desired carboxylic acid solution.

-

Finally, add 50 µL (10 µmol) of the desired isocyanide solution. The order of addition is important; the isocyanide is typically added last.

-

Seal the plate and shake at room temperature for 48-72 hours. The reaction progress can be monitored by LC-MS.

-

-

Workup and Isolation:

-

For many screening applications, the crude reaction mixture can be used directly after dilution.

-

If purification is required, simply concentrate the solvent in each well to dryness using a centrifugal evaporator. The residue can then be redissolved and purified by preparative HPLC.

-

Conclusion

This compound is a highly effective and versatile building block for parallel synthesis. Its dual functionality enables its use in robust, high-yielding reactions like amide couplings and Ugi multicomponent reactions. By incorporating the medicinally relevant cyclopropylamine motif, this reagent allows for the rapid and efficient generation of large, diverse, and high-quality compound libraries, significantly accelerating the hit-to-lead optimization process in modern drug discovery programs.

References

-

Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

-

de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003–1006. [Link]

-

Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed. (2024). Journal of Molecular Structure, 1301, 137335. [Link]

-

Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. Longdom Publishing. [Link]

-

Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

-

Zimmer, R., et al. (2004). Ugi-type reactions with 2-aminopyridine and siloxycyclopropanes – syntheses of masked δ-amino acids. Refubium - Freie Universität Berlin. [Link]

-

Acetamide Wholesalers & Distributors in India - IndiaMART. (n.d.). Retrieved January 26, 2026, from [Link]

-

Parallel Synthesis and Library Design. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

-

Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]

-

Ugi Four-Component Reactions Using Alternative Reactants - PMC - PubMed Central. (2020). Molecules, 25(3), 699. [Link]

-

Advances in the Synthesis of Cyclopropylamines | Chemical Reviews - ACS Publications. (2015). Chemical Reviews, 115(3), 1110–1148. [Link]

-

Liquid-phase combinatorial synthesis - PMC - PubMed Central. (1996). Proceedings of the National Academy of Sciences, 93(24), 13555–13557. [Link]

-

Zinc Chloride Catalyzed Three-Component Ugi Reaction... | Request PDF - ResearchGate. (2012). Retrieved January 26, 2026, from [Link]

-

(PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - ResearchGate. (2011). Retrieved January 26, 2026, from [Link]

-

Acetamides - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]

-

Synthesis of amide derivatives for electron deficient amines... - PMC - NIH. (2014). Tetrahedron Letters, 55(41), 5642–5645. [Link]

-

Amide coupling reaction in medicinal chemistry - HepatoChem. (n.d.). Retrieved January 26, 2026, from [Link]

- US6297410B1 - Process for the preparation of cyclopropylacetylene - Google Patents. (n.d.).

-

Ugi Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]

-

Introduction | Parallel Synthesis | Chemistry - Asynt. (2022). Retrieved January 26, 2026, from [Link]

-

CYCLOPROPYLAMINE - Ataman Kimya. (n.d.). Retrieved January 26, 2026, from [Link]

-

Parallel Synthesis & High-Throughput Experimentation - SpiroChem. (n.d.). Retrieved January 26, 2026, from [Link]

-

Isocyanide Multicomponent Reactions on Solid Phase... - MDPI. (2022). Molecules, 27(19), 6649. [Link]

- WO2014074715A1 - Cyclopropyl amide derivatives - Google Patents. (n.d.).

-

Acetamide - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

-

Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives - IRE Journals. (2020). International Research Journals, 3(12). [Link]

-

Chemical Properties of Acetamide, N-(2-methylpropyl)- (CAS 1540-94-9) - Cheméo. (n.d.). Retrieved January 26, 2026, from [Link]

-

Practical Solid-Phase Parallel Synthesis of Δ5-2-Oxopiperazines... - ResearchGate. (2001). Journal of Combinatorial Chemistry, 3(4), 346-353. [Link]

-

Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency... - International Journal of Pharmaceutical Sciences Review and Research. (2015). International Journal of Pharmaceutical Sciences Review and Research, 35(2), 143-151. [Link]

-

Acetamide Manufacturers, CH3CONH2 Suppliers and Exporters - Tradeindia. (n.d.). Retrieved January 26, 2026, from [Link]

-

Acetamide - BYJU'S. (n.d.). Retrieved January 26, 2026, from [Link]

-

Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. (2020). Organic Letters, 22(15), 5895–5899. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 29512-07-0: Acetamide, N-cyclopropyl- | CymitQuimica [cymitquimica.com]

- 4. asynt.com [asynt.com]

- 5. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. hepatochem.com [hepatochem.com]

- 8. Ugi Reaction [organic-chemistry.org]

- 9. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols: 2-(Cyclopropylamino)acetamide as a Novel Linker in PROTAC Design

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The architecture of a PROTAC is tripartite, consisting of a ligand for an E3 ubiquitin ligase, a ligand for the protein of interest (POI), and a linker that covalently connects these two elements. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[1][] This document provides a detailed exploration of a novel linker, 2-(cyclopropylamino)acetamide, for application in PROTAC design. We will delve into the rationale for its use, drawing upon the established benefits of cyclopropyl moieties in medicinal chemistry, and provide detailed, actionable protocols for its synthesis, incorporation into a PROTAC, and subsequent characterization.

The Rationale for a this compound Linker in PROTAC Design

The choice of a linker in PROTAC design is a pivotal decision that can profoundly impact the therapeutic potential of the resulting molecule.[3] While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been widely used, there is a growing interest in more rigid and conformationally constrained linkers.[4] The this compound linker is proposed here as a novel, small, and semi-rigid linker with the potential to offer several advantages in PROTAC development.

The Physicochemical Advantages of the Cyclopropyl Group

The cyclopropyl group is a "versatile player" in drug design, frequently appearing in preclinical and clinical drug molecules for its ability to address multiple challenges in drug discovery.[5][6] Its incorporation into a PROTAC linker is hypothesized to confer several benefits:

-

Metabolic Stability: The high C-H bond dissociation energy of the cyclopropane ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7][8] This can lead to an increased half-life and improved pharmacokinetic profile of the PROTAC.

-

Conformational Rigidity: The three-membered ring of cyclopropane imparts a significant degree of conformational constraint.[5][6] In a PROTAC linker, this rigidity can help to pre-organize the molecule into a bioactive conformation, potentially reducing the entropic penalty upon binding to the POI and E3 ligase and favoring the formation of a stable ternary complex.[4]

-

Improved Cell Permeability: The cyclopropyl group can enhance the lipophilicity of a molecule, which can contribute to improved cell membrane permeability.[5] This is a critical factor for PROTACs, which are often large molecules with challenging cell penetration properties.

-

Enhanced Potency: The unique electronic properties and conformational effects of the cyclopropyl ring can lead to enhanced binding affinity and potency.[5][6]

The Role of the Acetamide Moiety

The acetamide group within the linker provides a key functional handle for conjugation and can influence the overall properties of the PROTAC:

-

Synthetic Tractability: The amide bond is a robust and well-characterized functional group in organic synthesis, allowing for straightforward and versatile conjugation to both the POI ligand and the E3 ligase ligand.[9]

-

Hydrogen Bonding Capacity: The amide group can act as both a hydrogen bond donor and acceptor, potentially forming intramolecular hydrogen bonds that can influence the conformation of the PROTAC and its permeability.[10][11] It can also participate in intermolecular interactions within the ternary complex, contributing to its stability.

-

Modulation of Physicochemical Properties: The amide group can influence the polarity and solubility of the PROTAC molecule. While amides can sometimes decrease permeability compared to esters, their stability to hydrolysis is generally higher.[10][12]

Proposed Advantages of the Combined this compound Linker

By combining the cyclopropyl and acetamide moieties, the this compound linker offers a unique balance of properties:

-

Controlled Rigidity and Flexibility: The cyclopropyl group provides a rigid anchor, while the acetamide bond and the single bond between the nitrogen and the carbonyl group allow for some rotational freedom, creating a "semi-rigid" linker. This balance can be crucial for achieving the optimal orientation of the two ligands for ternary complex formation.

-

Compact Size: As a relatively small linker, it can be advantageous in cases where a shorter distance between the POI and E3 ligase is required for productive ubiquitination.

-

Novel Chemical Space: The use of this linker introduces novel chemical diversity into PROTAC design, potentially leading to the discovery of degraders with unique properties and improved efficacy.

Synthesis of the this compound Linker and its Precursors

The synthesis of the this compound linker can be approached through several reliable synthetic routes. The following protocols are based on established chemical transformations.

Synthesis of N-functionalized this compound

A key intermediate for incorporating the linker into a PROTAC is a derivative of this compound with a functional group for attachment to one of the ligands. A common strategy is to use a protecting group on the nitrogen of cyclopropylamine, which can be removed later in the synthesis.

Protocol 2.1.1: Synthesis of tert-butyl (2-(cyclopropylamino)-2-oxoethyl)carbamate

This protocol describes the synthesis of a Boc-protected version of the linker, which can be deprotected to reveal a primary amine for subsequent coupling reactions.

Materials:

-

Boc-glycine

-

Cyclopropylamine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve Boc-glycine (1.0 eq) in DCM.

-

Add cyclopropylamine (1.2 eq) and DIPEA (1.5 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.1 eq) in DCM or HATU (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the dicyclohexylurea byproduct (if using DCC).

-

Dilute the filtrate with EtOAc and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of EtOAc in hexanes) to afford tert-butyl (2-(cyclopropylamino)-2-oxoethyl)carbamate.

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of 2-Chloro-N-cyclopropylacetamide

An alternative precursor for the linker is 2-chloro-N-cyclopropylacetamide, which can be used to alkylate a nucleophilic handle on one of the PROTAC ligands.

Protocol 2.2.1: Synthesis of 2-Chloro-N-cyclopropylacetamide

Materials:

-

Cyclopropylamine

-

Triethylamine (TEA) or pyridine

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve cyclopropylamine (1.0 eq) and TEA (1.2 eq) in DCM and cool to 0 °C.

-

Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 2-chloro-N-cyclopropylacetamide.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Incorporation of the this compound Linker into a PROTAC

The modular nature of PROTAC synthesis allows for the sequential conjugation of the linker to the POI ligand and the E3 ligase ligand.[9] The following are generalized protocols for incorporating the this compound linker.

Amide Bond Formation Strategy

This is a common and robust method for PROTAC assembly.

Protocol 3.1.1: Coupling of a Carboxylic Acid-Functionalized Ligand to the Deprotected Linker

Materials:

-

tert-butyl (2-(cyclopropylamino)-2-oxoethyl)carbamate (from Protocol 2.1.1)

-

Trifluoroacetic acid (TFA)

-

DCM

-

Carboxylic acid-functionalized ligand (POI or E3 ligase ligand)

-

HATU or other peptide coupling reagent

-

DIPEA

-

Dimethylformamide (DMF)

Procedure:

-

Boc Deprotection: Dissolve the Boc-protected linker in DCM and add TFA (10-20% v/v). Stir at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure to obtain the amine salt.

-

Amide Coupling: Dissolve the carboxylic acid-functionalized ligand (1.0 eq), the deprotected linker amine salt (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in DMF.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction with EtOAc and wash with water and brine.

-

Dry the organic layer and concentrate.

-

Purify the product by preparative HPLC or column chromatography.

Alkylation Strategy

This strategy is useful when one of the ligands has a suitable nucleophilic handle (e.g., an amine or a phenol).

Protocol 3.2.1: Alkylation of a Ligand with 2-Chloro-N-cyclopropylacetamide

Materials:

-

2-Chloro-N-cyclopropylacetamide (from Protocol 2.2.1)

-

Ligand with a nucleophilic handle (e.g., amine, phenol)

-

Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

-

DMF or acetonitrile

Procedure:

-

Dissolve the nucleophilic ligand (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq) in DMF.

-

Add 2-chloro-N-cyclopropylacetamide (1.2 eq) to the mixture.

-

Heat the reaction to 50-80 °C and stir for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

After completion, cool the reaction, dilute with water, and extract with EtOAc.

-

Wash the combined organic layers with brine, dry, and concentrate.

-

Purify the product by chromatography.

Experimental Workflows and Characterization

The successful synthesis of a PROTAC requires rigorous characterization to confirm its identity, purity, and biological activity.

PROTAC Synthesis and Purification Workflow

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the presence of all expected protons and their chemical environments. The characteristic signals for the cyclopropyl protons (typically in the 0.5-1.0 ppm region) and the amide protons should be identifiable.

-

¹³C NMR: To verify the carbon framework of the final PROTAC molecule.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized PROTAC, which provides strong evidence for its elemental composition.[15][16]

Purity Analysis

High-Performance Liquid Chromatography (HPLC):

-

Analytical HPLC should be performed to determine the purity of the final PROTAC compound. A purity of >95% is generally required for biological assays.

Biological Evaluation

Once the PROTAC has been synthesized and characterized, its biological activity needs to be assessed.

Table 1: Key Biological Assays for PROTAC Evaluation

| Assay | Purpose | Typical Method(s) |

| Target Protein Binding | To confirm that the PROTAC binds to the intended POI. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) |

| E3 Ligase Binding | To confirm that the PROTAC binds to the recruited E3 ligase. | ITC, SPR |

| Ternary Complex Formation | To demonstrate that the PROTAC can induce the formation of the POI-PROTAC-E3 ligase ternary complex. | Native Mass Spectrometry, Fluorescence Polarization (FP), TR-FRET |

| Protein Degradation | To quantify the degradation of the target protein in cells. | Western Blot, In-Cell Western, ELISA, Mass Spectrometry-based proteomics |

| Cell Viability/Function | To assess the downstream functional consequences of target protein degradation. | Cell proliferation assays (e.g., MTS, CellTiter-Glo), reporter gene assays |

Signaling Pathway and Mechanism of Action

The fundamental mechanism of action for a PROTAC is to induce the ubiquitination and subsequent proteasomal degradation of a target protein.

Conclusion and Future Perspectives

The this compound linker represents a novel and promising scaffold for the design of next-generation PROTACs. Its unique combination of a metabolically stable and conformationally constrained cyclopropyl group with a synthetically versatile acetamide moiety offers a compelling rationale for its exploration. The protocols and workflows detailed in this document provide a comprehensive guide for researchers to synthesize, incorporate, and evaluate PROTACs containing this innovative linker. Further studies are warranted to fully elucidate the structure-activity relationships of this linker class and to realize its full potential in the development of potent and selective protein degraders for a wide range of therapeutic targets.

References

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]

-

ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Retrieved from [Link]

-

PubMed. (2019, October 18). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Retrieved from [Link]

- Google Patents. (n.d.). US6297410B1 - Process for the preparation of cyclopropylacetylene.

-

National Center for Biotechnology Information. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]

-

ACS Publications. (n.d.). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity | Journal of Medicinal Chemistry. Retrieved from [Link]

-

ACS Publications. (2020, July 6). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy | ACS Central Science. Retrieved from [Link]

- Google Patents. (n.d.). EP0205403B1 - Process for the manufacture of cyclopropylamine.

-

National Center for Biotechnology Information. (n.d.). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Retrieved from [Link]

-

Hypha Discovery Blogs. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]

-

PubMed. (2019, October 18). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, May 20). Assays and technologies for developing proteolysis targeting chimera degraders. Retrieved from [Link]

-

ACS Publications. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry. Retrieved from [Link]

-

ACS Publications. (2020, July 6). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy | ACS Central Science. Retrieved from [Link]

-

International Journal of Pharma Sciences and Research. (2012, January 2). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

-

ResearchGate. (2022, July 13). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. Retrieved from [Link]

-

PubMed. (2016, October 13). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Retrieved from [Link]

-

Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

-

ACS Publications. (2021, December 9). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Retrieved from [Link]

Sources

- 1. Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 5. researchgate.net [researchgate.net]

- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. scientificupdate.com [scientificupdate.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ijpsr.info [ijpsr.info]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Assessing the Viability of Cells Treated with 2-(Cyclopropylamino)acetamide Derivatives

Introduction: Unveiling the Cellular Impact of 2-(Cyclopropylamino)acetamide Derivatives

The this compound scaffold represents a promising chemical moiety in modern drug discovery. Derivatives from this class are being investigated for a range of therapeutic applications, potentially exhibiting anti-inflammatory, antioxidant, and anti-proliferative activities.[1] The cyclopropyl group, in particular, is a fascinating functional group that can impart unique pharmacological properties, including metabolic stability and conformational rigidity.[2] Moreover, the cyclopropylamine moiety is present in compounds known to interact with cellular targets through mechanisms such as bioreductive activation or covalent modification, which can lead to cytotoxic effects.[3][4]

Given the diverse potential mechanisms of action, a comprehensive understanding of how these derivatives affect cell health is paramount for any drug development program. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selection and implementation of cell viability assays to characterize the cellular effects of this compound derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to data generation.

Strategic Selection of Cell Viability Assays: A Multi-Faceted Approach

We recommend a primary screening assay to determine the initial cytotoxic potential, followed by secondary, orthogonal assays to confirm the results and provide deeper mechanistic insights.

Key Considerations for Assay Selection:

-

Mechanism of Action: As the precise mechanism of this compound derivatives may be unknown, it is crucial to employ assays that measure different aspects of cell health.

-

Compound Interference: The chemical properties of the derivatives could potentially interfere with certain assay chemistries. For example, compounds with inherent reducing or oxidizing properties could interfere with tetrazolium-based assays.

-

Cell Type: The choice of cell line should be relevant to the intended therapeutic area. Different cell lines may exhibit varying sensitivities to the compounds.

-

Throughput Needs: The chosen assays should be amenable to the required throughput, from low-throughput mechanistic studies to high-throughput screening (HTS) campaigns.

Recommended Assay Panel

| Assay Type | Principle | Measures | Advantages | Disadvantages |

| Primary Screen | ||||

| MTT/MTS Assay | Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product. | Mitochondrial metabolic activity. | Well-established, cost-effective, and suitable for high-throughput screening. | Susceptible to interference from reducing/oxidizing compounds and changes in cellular metabolism that are not linked to viability. |

| Secondary/Orthogonal Assays | ||||

| CellTiter-Glo® Luminescent Cell Viability Assay | Measurement of ATP, an indicator of metabolically active cells, using a luciferase-based reaction. | Intracellular ATP levels. | High sensitivity, broad linear range, and less prone to compound interference than tetrazolium assays. | Can be more expensive than colorimetric assays. |

| Trypan Blue Exclusion Assay | Exclusion of the dye by viable cells with intact membranes. Dead cells with compromised membranes take up the dye and appear blue. | Membrane integrity. | Simple, inexpensive, and provides a direct measure of cell death. | Low throughput, subjective, and may not be suitable for all cell types. |

| Real-Time Cytotoxicity Assay (e.g., CellTox™ Green) | A fluorescent dye binds to DNA in cells with compromised membrane integrity, indicating cell death in real-time. | Membrane integrity over time. | Allows for kinetic analysis of cytotoxicity and multiplexing with other assays. | Requires a fluorescence plate reader. |

Experimental Workflows and Signaling Pathways

General Experimental Workflow

The following diagram illustrates a general workflow for assessing the effects of this compound derivatives on cell viability.

Caption: General workflow for cell viability testing of this compound derivatives.

Biochemical Pathway of the MTT Assay

This diagram illustrates the principle of the MTT assay, where viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Caption: Principle of the MTT cell viability assay.

Biochemical Pathway of the CellTiter-Glo® Assay

This diagram shows the mechanism of the CellTiter-Glo® assay, where ATP from viable cells is used by luciferase to generate a luminescent signal.

Caption: Principle of the CellTiter-Glo® luminescent cell viability assay.

Detailed Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from established methods and is suitable for adherent cells in a 96-well format.

Materials:

-

This compound derivatives

-

Cell culture medium

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of culture medium).

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivatives in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well.

-

Mix thoroughly on an orbital shaker for 5-10 minutes to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

-

Data Analysis:

Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is based on the manufacturer's instructions (Promega Corporation) and is suitable for a 96-well format.[6]

Materials:

-

This compound derivatives

-

Cell culture medium

-

CellTiter-Glo® Reagent

-

96-well opaque-walled plates

-

Luminometer

Procedure:

-

Cell Seeding and Compound Treatment:

-

Follow steps 1 and 2 from the MTT protocol, using opaque-walled plates suitable for luminescence measurements.

-

-

Assay Reagent Preparation and Addition:

-

Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

After the compound incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[1]

-

-

Signal Stabilization and Measurement:

Data Analysis:

Calculate the percentage of cell viability based on the luminescent signal relative to the untreated control. Determine the IC₅₀ value as described for the MTT assay.

Protocol 3: Trypan Blue Exclusion Assay

This manual assay provides a direct count of viable and non-viable cells.

Materials:

-

This compound derivatives

-

Trypan Blue solution (0.4%)

-

Hemocytometer

-

Microscope

Procedure:

-

Cell Treatment and Harvesting:

-

Treat cells in a larger format (e.g., 6-well plate) with the compounds for the desired duration.

-

After incubation, collect the cell culture supernatant (which may contain dead, floating cells).

-

Wash the adherent cells with PBS and then detach them using trypsin-EDTA.

-

Combine the detached cells with the supernatant from the previous step and centrifuge to pellet the cells.

-

Resuspend the cell pellet in a known volume of PBS or culture medium.

-

-

Staining and Counting:

-

Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

-

Incubate for 1-2 minutes at room temperature.

-

Load the mixture into a hemocytometer.

-

Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares.

-

Data Analysis:

Calculate the percentage of viable cells using the following formula:

Percentage Viability = (Number of viable cells / Total number of cells) x 100

Troubleshooting and Scientific Integrity

A self-validating experimental design is crucial for generating trustworthy data. Here are some key considerations:

-

Positive and Negative Controls: Always include a known cytotoxic agent as a positive control and a vehicle control as a negative control.

-

Dose-Response Curves: Generate full dose-response curves to accurately determine IC₅₀ values.

-

Time-Course Experiments: Assess cell viability at multiple time points to understand the kinetics of the compound's effect.

-

Microscopy: Visually inspect the cells under a microscope to observe morphological changes indicative of cell death (e.g., rounding, detachment, membrane blebbing).

Conclusion

The evaluation of cell viability is a critical step in the characterization of novel this compound derivatives. By employing a strategic, multi-assay approach as outlined in this application note, researchers can obtain a comprehensive and reliable understanding of the cellular effects of their compounds. The detailed protocols and the rationale behind the experimental design will empower scientists to generate high-quality, reproducible data, thereby accelerating the drug discovery and development process.

References

-

Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Enzo Life Sciences. (n.d.). Apoptosis, Necrosis and Cell Viability Assays. [Link]

-

Conforti, F., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(4), 2428-2438. [Link]

-